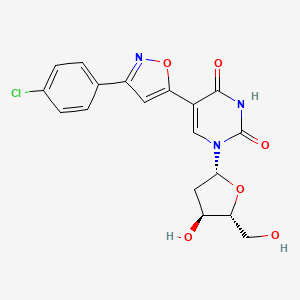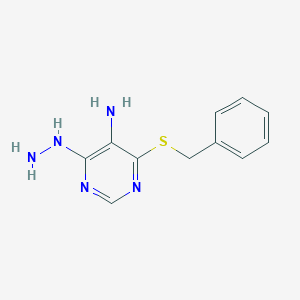![molecular formula C15H12N4O B12908107 3-(2,3-Dimethyl-1-benzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 62490-32-8](/img/structure/B12908107.png)
3-(2,3-Dimethyl-1-benzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3-Dimethylbenzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that combines the structural features of benzofuran, triazole, and pyridine. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its ability to serve as a scaffold for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethylbenzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the following steps:
Formation of Benzofuran Derivative: The starting material, 2,3-dimethylbenzofuran, is synthesized through a cyclization reaction involving o-cresol and acetic anhydride.
Triazole Formation: The benzofuran derivative undergoes a cycloaddition reaction with azides to form the triazole ring.
Pyridine Annulation: The final step involves the annulation of the pyridine ring onto the triazole-benzofuran scaffold through a condensation reaction with appropriate pyridine precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cycloaddition reactions and continuous flow systems for efficient heat and mass transfer .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,3-Dimethylbenzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using hydrogen gas in the presence of palladium on carbon can convert nitro groups to amines.
Substitution: Halogenation reactions using reagents like N-bromosuccinimide can introduce halogen atoms into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Aminated derivatives.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
3-(2,3-Dimethylbenzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mécanisme D'action
The mechanism of action of 3-(2,3-Dimethylbenzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways Involved: The compound may modulate signaling pathways by binding to active sites or allosteric sites on proteins, thereby altering their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar fused ring structure and exhibit comparable pharmacological activities.
Imidazo[4,5-b]pyridines: Known for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
3-(2,3-Dimethylbenzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine is unique due to its combination of benzofuran, triazole, and pyridine rings, which confer distinct electronic and steric properties, making it a versatile scaffold for drug design .
Propriétés
Numéro CAS |
62490-32-8 |
|---|---|
Formule moléculaire |
C15H12N4O |
Poids moléculaire |
264.28 g/mol |
Nom IUPAC |
3-(2,3-dimethyl-1-benzofuran-5-yl)triazolo[4,5-b]pyridine |
InChI |
InChI=1S/C15H12N4O/c1-9-10(2)20-14-6-5-11(8-12(9)14)19-15-13(17-18-19)4-3-7-16-15/h3-8H,1-2H3 |
Clé InChI |
FBFZABMNJYRXNL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=C1C=C(C=C2)N3C4=C(C=CC=N4)N=N3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-([1,1'-Biphenyl]-3-yl)-1-cyclooctyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B12908051.png)

![N-([1,1'-Biphenyl]-3-yl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B12908061.png)


![5-(([1,1'-Biphenyl]-4-yloxy)methyl)-1-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-thiol](/img/structure/B12908085.png)




![2-[(5-Amino-4,6-dimethoxypyrimidin-2-yl)amino]ethane-1-sulfonamide](/img/structure/B12908103.png)
![1-{[(4-Chlorophenyl)methoxy]methyl}-5-iodopyrimidin-2(1H)-one](/img/structure/B12908104.png)
